molecular formula C21H15BrN2O2S B11561347 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide

Cat. No.: B11561347
M. Wt: 439.3 g/mol
InChI Key: YJRSQFJJYWVLQN-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds that have a wide range of applications in various fields, including medicinal chemistry, due to their biological activities

Preparation Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as pyridine in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at low temperatures to control the rate of reaction and improve yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with cellular pathways, leading to changes in cell signaling and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15BrN2O2S

Molecular Weight

439.3 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-bromobenzamide

InChI

InChI=1S/C21H15BrN2O2S/c1-26-18-11-8-14(21-24-16-4-2-3-5-19(16)27-21)12-17(18)23-20(25)13-6-9-15(22)10-7-13/h2-12H,1H3,(H,23,25)

InChI Key

YJRSQFJJYWVLQN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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